molecular formula C14H19NO B2600626 1-Benzyl-5-isopropylpyrrolidin-3-one CAS No. 2137958-17-7

1-Benzyl-5-isopropylpyrrolidin-3-one

Cat. No.: B2600626
CAS No.: 2137958-17-7
M. Wt: 217.312
InChI Key: WYLPOMVDDGPWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-isopropylpyrrolidin-3-one is a chemical compound with the molecular formula C14H19NO. It is a pyrrolidinone derivative, characterized by a benzyl group at the first position and an isopropyl group at the fifth position of the pyrrolidinone ring.

Preparation Methods

The synthesis of 1-Benzyl-5-isopropylpyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-3-pyrrolidinone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Benzyl-5-isopropylpyrrolidin-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolidinones and their derivatives.

Scientific Research Applications

1-Benzyl-5-isopropylpyrrolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-isopropylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-Benzyl-5-isopropylpyrrolidin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a range of chemical reactions, making it a valuable intermediate in organic synthesis. Ongoing research continues to uncover its potential in medicine, biology, and other fields, highlighting its importance in modern science.

Properties

IUPAC Name

1-benzyl-5-propan-2-ylpyrrolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11(2)14-8-13(16)10-15(14)9-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLPOMVDDGPWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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